Product packaging for 2,8-Dichloro-7-methylquinoline(Cat. No.:)

2,8-Dichloro-7-methylquinoline

Cat. No.: B8224246
M. Wt: 212.07 g/mol
InChI Key: QRGVQWJGKRBIQW-UHFFFAOYSA-N
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Description

Classical and Modern Quinolone Annulation Strategies Applicable to Substituted Systems

Several named reactions in organic chemistry provide a foundation for synthesizing the quinoline (B57606) ring. These methods can be adapted for the synthesis of substituted quinolines by using appropriately functionalized starting materials.

The Skraup synthesis and its variation, the Doebner-von Miller reaction, are cornerstone methods for quinoline synthesis. scribd.comiipseries.orgjptcp.com The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgpharmaguideline.comresearchgate.net Dehydration of glycerol in situ forms acrolein, which then reacts with the aniline. scribd.comscribd.com

The Doebner-von Miller reaction is a more versatile adaptation that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the introduction of various substituents onto the pyridine (B92270) half of the quinoline ring. scribd.comnih.gov For instance, reacting an appropriately substituted aniline with crotonaldehyde (B89634) can yield a methylquinoline. scribd.comiipseries.org Specifically, the reaction of an aniline with crotonaldehyde would lead to a 2-methylquinoline, while methyl vinyl ketone would produce a 4-methylquinoline. scribd.com The use of substituted anilines in these reactions allows for the synthesis of quinolines with substituents on the benzene (B151609) ring. scribd.com For example, a meta-substituted aniline can lead to either a 5- or 7-substituted quinoline, with the regioselectivity influenced by steric and electronic factors. scribd.com

Recent improvements to the Skraup-Doebner-Von Miller reaction include the use of acrolein diethyl acetal (B89532) as a three-carbon annulation partner with aniline substrates in a solvent-free medium, providing moderate to good yields of various quinoline products. researchgate.net

The Friedländer synthesis offers a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.orgpharmaguideline.comsynarchive.com This reaction, typically promoted by acid or base, is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com A transition-metal-free variation of the Friedländer synthesis involves the reaction of 2-aminobenzylic alcohol derivatives with ketones or alcohols in the presence of a base, which has shown broad substrate scope and high yields. organic-chemistry.org

The Combes synthesis provides a method for producing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org It involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization of the intermediate Schiff base. iipseries.orgwikipedia.org The regioselectivity of the Combes synthesis can be influenced by the substituents on both the aniline and the β-diketone. wikipedia.org For example, using substituted anilines and trifluoromethyl-β-diketones can lead to different regioisomers, with steric effects playing a significant role in the rate-determining annulation step. wikipedia.org

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is another classical method that yields substituted quinoline-4-carboxylic acids. wikipedia.org This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. iipseries.orgpharmaguideline.comwikipedia.org The resulting carboxylic acid can be subsequently removed. pharmaguideline.com The reaction mechanism proceeds through the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine that cyclizes and dehydrates to the quinoline. wikipedia.org While efficient in some cases, the reaction can sometimes be hampered by the formation of resinous byproducts. researchgate.netmdpi.com

Regioselective Chlorination and Methylation Techniques

The introduction of chloro and methyl groups at specific positions on the quinoline ring is crucial for the synthesis of 2,8-dichloro-7-methylquinoline. This requires precise control over the regioselectivity of the halogenation and methylation reactions.

Regioselective halogenation of the quinoline nucleus can be achieved through various methods. Directing groups can be employed to control the position of halogenation. For instance, 8-amidoquinolines can be regioselectively halogenated at the C5 position. nih.govmdpi.com Metal-free protocols using reagents like trihaloisocyanuric acids have been developed for the C5-halogenation of 8-substituted quinolines at room temperature. nih.govrsc.org

Furthermore, copper-catalyzed methods have been reported for the halogenation of quinolines at the C5 and C7 positions using inexpensive sodium halides. researchgate.net Electrochemical methods also offer a route for the dihalogenation of quinolines at the C5 and C7 positions without the need for transition metals or oxidants. researchgate.net The chlorination of specific positions, such as C2 and C4, can often be achieved using reagents like phosphorus oxychloride. evitachem.comgoogle.com For instance, a 4-hydroxyquinoline (B1666331) can be converted to a 4-chloroquinoline (B167314) using phosphorus oxychloride. google.com The regioselective C2-chlorination of quinoline N-oxides has also been achieved using triphenylphosphine (B44618) and trichloroisocyanuric acid. researchgate.netchemicalbook.com

The introduction of a methyl group onto the quinoline ring can alter its biological properties. semanticscholar.org While numerous methods exist for C-C bond formation on heteroarenes, the specific introduction of a methyl group can be challenging. semanticscholar.org However, many methods for introducing alkyl or aryl groups can potentially be adapted for methylation. semanticscholar.org

One approach is the modification of an existing functional group into a methyl group. semanticscholar.org For example, the reduction of a trifluoromethyl group can yield a methyl group. semanticscholar.org Direct C-H methylation can also be achieved. Pyridine N-oxides, and by extension quinoline N-oxides, can be methylated using peroxide as a methyl source. researchgate.net Additionally, the presence of a methyl group can influence the reactivity and direct further substitution on the quinoline ring. For example, a methyl group at the 4-position can direct electrophilic substitution to the 5-position. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Cl2N B8224246 2,8-Dichloro-7-methylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dichloro-7-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-7-4-5-8(11)13-10(7)9(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGVQWJGKRBIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,8 Dichloro 7 Methylquinoline and Its Precursors

Advanced Synthetic Transformations Leading to the 2,8-Dichloro-7-methylquinoline Framework

The construction of the this compound scaffold often involves multi-step synthetic sequences, beginning with appropriately substituted precursors. Advanced methodologies, including cross-coupling reactions and nucleophilic substitutions, are pivotal in achieving the desired substitution pattern.

Palladium-Catalyzed Cross-Coupling Reactions for Dichloroquinoline Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalizing dihaloquinoline systems. nih.gov The regioselectivity of these reactions is a critical aspect, often influenced by the electronic and steric nature of the quinoline (B57606) ring, the choice of catalyst, and the reaction conditions. nih.gov

For dihalogenated N-heteroarenes, cross-coupling reactions typically occur preferentially at the position adjacent to the nitrogen atom. nih.gov However, recent studies have demonstrated that site selectivity can be altered by modifying the catalyst system. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium catalyst has been shown to favor coupling at the C4 position of 2,4-dichloroquinolines. nih.govresearchgate.netorganic-chemistry.org In some cases, ligand-free conditions, known as "Jeffery" conditions, can remarkably enhance selectivity for the C4 position. nih.govresearchgate.netorganic-chemistry.org

The Suzuki-Miyaura cross-coupling, which pairs aryl halides with arylboronic acids, is a widely employed method for synthesizing functionalized quinolines. numberanalytics.com Palladium catalysts are highly effective in facilitating this transformation, which proceeds through the formation of an aryl-palladium complex, followed by coupling and cyclization to yield the quinoline core. numberanalytics.com Similarly, the Ullmann-type coupling reaction, catalyzed by copper, can be used to form aryl amines from aryl halides and amines, which can then be cyclized to form quinolines. numberanalytics.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Dichloroquinoline Systems

ReactantsCatalyst SystemProductSelectivityReference
2,4-dichloroquinoline and arylboronic acidPd catalyst with sterically hindered NHC ligandC4-aryl-2-chloroquinoline~10:1 (C4:C2) researchgate.netorganic-chemistry.org
2,4-dichloroquinoline and arylboronic acidLigand-free "Jeffery" conditionsC4-aryl-2-chloroquinoline>99:1 (C4:C2) nih.govresearchgate.netorganic-chemistry.org
4,7-dichloroquinoline (B193633) and arylboronic acidsPhosphine-free palladium acetate (B1210297) in water4-aryl-7-chloroquinolineNot specified cdnsciencepub.com

Nucleophilic Substitution Reactions on Halogenated Quinoline Precursors

The chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The reactivity of the halogen atoms is position-dependent, with halogens at the 2- and 4-positions being particularly labile. arsdcollege.ac.in

This reactivity allows for the sequential functionalization of the quinoline core. For instance, in a multi-step synthesis starting from 4,7-dichloroquinoline, a C4 nucleophilic aromatic substitution (SNAr) reaction can be performed, followed by other transformations. researchgate.net The chlorine atoms can be replaced by various nucleophiles, including amines and thiols. This stepwise approach is crucial for building molecular complexity and accessing a diverse range of derivatives.

The synthesis of this compound itself likely involves the chlorination of a 7-methylquinoline (B44030) precursor. One established method for preparing dichloroquinolines involves the treatment of a hydroxyquinoline with phosphorus oxychloride (POCl₃). google.com For example, the synthesis of 4,7-dichloro-8-methylquinoline (B1369032) has been achieved by decarboxylating 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid and subsequently reacting the product with phosphorus oxychloride. google.com A similar strategy could be envisioned for the synthesis of this compound, starting from a corresponding 7-methyl-2,8-dihydroxyquinoline or a related precursor.

Table 2: Nucleophilic Substitution Reactions on Halogenated Quinolines

SubstrateReagentProductReaction TypeReference
4,7-DichloroquinolineMorpholine4-Morpholino-7-chloroquinolineC4 SNAr researchgate.net
Halogenated quinolineAmines, ThiolsSubstituted quinolineNucleophilic Substitution
3-iodo-4-chloro-2-methylquinolineSodium metal in methanol6-Iodo-2-methylquinolineHalogen Exchange

Metal-Free Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. numberanalytics.comijpsjournal.com This has led to the exploration of metal-free routes for quinoline synthesis, which often involve the use of less toxic reagents and milder reaction conditions. nih.govrsc.org

Several classical named reactions for quinoline synthesis, such as the Friedländer, Skraup, and Doebner-von Miller syntheses, have been adapted to align with the principles of green chemistry. ijpsjournal.comiipseries.org Modifications include the use of microwave irradiation, ionic liquids as solvents, and environmentally friendly catalysts to improve reaction efficiency and reduce waste. ijpsjournal.comnih.gov For example, the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminophenone with a compound containing an active methylene (B1212753) group, has been optimized using greener catalysts and solvents. ijpsjournal.com

A recently developed transition-metal-free method involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH/K₂S₂O₈, to produce substituted quinolines in good yields. frontiersin.org Furthermore, electrochemical methods for the dihalogenation of quinolines have been developed, which avoid the need for transition metals and chemical oxidants, offering a more sustainable approach. researchgate.net These metal-free strategies represent a significant advancement in the synthesis of quinoline derivatives, providing more sustainable alternatives to traditional metal-catalyzed reactions. rsc.org

Derivatization and Analog Synthesis of 2,8 Dichloro 7 Methylquinoline

Functionalization at the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring is a key site for functionalization, influencing the electronic properties and biological activity of the resulting derivatives. One common approach is the oxidation of the quinoline nitrogen to form the corresponding N-oxide. This transformation can be achieved using oxidizing agents such as hydrogen peroxide. The resulting quinoline N-oxides can serve as intermediates for further derivatization. For instance, they can undergo C-H activation and coupling reactions to introduce various substituents at different positions of the quinoline ring. mdpi.com

Modification of Peripheral Methyl and Halogen Substituents

The methyl and halogen groups on the 2,8-dichloro-7-methylquinoline ring system offer additional opportunities for synthetic modification, enabling the creation of a diverse library of analogs.

Synthesis of Amine-Substituted Derivatives via Nucleophilic Pathways

The chlorine atoms at the 2- and 8-positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a variety of nitrogen-containing functional groups. The reaction of 2-chloroquinolines with various aliphatic and aromatic amines in the presence of a base like triethylamine (B128534) can yield a series of secondary amine derivatives. researchgate.net Further N-methylation of these secondary amines can be accomplished using reagents such as dimethyl sulfate (B86663) and sodium hydride. researchgate.net

Another powerful method for the direct amination of quinoline derivatives is the vicarious nucleophilic substitution (VNS) of hydrogen. This reaction has been studied in electron-deficient nitroquinolines, where a nucleophile can displace a hydrogen atom. mdpi.com For example, the reaction of nitroquinolines with potassium carbazol-9-ide can lead to the formation of C-N bonds at specific positions on the quinoline ring. mdpi.com

The following table summarizes some examples of amine-substituted quinoline derivatives synthesized through nucleophilic substitution reactions.

Starting MaterialReagents and ConditionsProductReference
3-chloromethyl-2-chloroquinolineVarious aliphatic and aromatic amines, triethylamine, absolute ethanolSecondary amines containing 2-chloroquinoline researchgate.net
Secondary amine derivatives(CH3)2SO4, NaHN-methyl derivatives researchgate.net
NitroquinolinesPotassium carbazol-9-ide, THF, reflux9-(8-nitroquinolin-7-yl)-9H-carbazole mdpi.com

Exploration of Thione and Related Chalcogen Analogues

The chloro substituents on the quinoline ring can also be displaced by chalcogen nucleophiles to synthesize thione and other related analogs. For instance, the reaction of 4,7-dichloroquinoline (B193633) with diaryl dichalcogenides in the presence of a base like potassium hydroxide (B78521) and a solvent like DMSO can produce 4-arylchalcogenyl-7-chloroquinolines in high yields. researchgate.netresearchgate.net This reaction is tolerant of various substituents on the arylchalcogenyl moiety. researchgate.net

Integration of this compound as a Ligand in Coordination Chemistry

Quinoline derivatives, including this compound, are effective ligands in coordination chemistry due to the presence of the nitrogen heteroatom, which can coordinate to a variety of metal centers.

Synthesis of Metal Complexes (e.g., Rh(III), Co(II), B(III)) with Dihalo-Methylquinoline Ligands

A range of metal complexes have been synthesized using dihalo-methylquinoline ligands. For example, rhodium(III) complexes with 8-hydroxy-2-methylquinoline have been synthesized and characterized. nih.govresearchgate.net Similarly, cobalt(II) complexes with 5,7-dihalo-2-methyl-8-quinolinol and other ligands like 2,2'-bipyridine (B1663995) have been prepared. acs.org These complexes often exhibit interesting biological activities. nih.govresearchgate.netacs.org Furthermore, boron(III) complexes have been synthesized by reacting 5,7-dichloro-2-methylquinoline-8-ol with tripentafluorophenylborane. researchgate.net These complexes have been investigated for their photophysical properties. researchgate.net

The table below provides examples of metal complexes synthesized with dihalo-methylquinoline ligands.

LigandMetal IonResulting ComplexReference
8-hydroxy-2-methylquinolineRh(III)[Rh(MQ)(DMSO)2Cl2] nih.govresearchgate.net
5,7-dichloro-2-methyl-8-quinolinolCo(II)Mixed chelating cobalt(II) complexes acs.org
5,7-dichloro-2-methylquinoline-8-olB(III)[B(C6F5)2(MeClQ)] researchgate.net
5,7-dihalo-8-quinolinolPt(II)Platinum(II) complexes bearing 5,7-dichloro-8-quinolinoline researchgate.net

Investigation of Ligand-Metal Coordination Modes and Steric Effects

The coordination of dihalo-methylquinoline ligands to metal centers can result in various coordination modes. The specific geometry of the complex is influenced by factors such as the nature of the metal ion and the steric hindrance imposed by the substituents on the quinoline ligand. rsc.org For instance, the presence of a methyl group at the 2-position of the quinoline ring can introduce steric constraints that affect the geometry of the resulting metal complex. rsc.orgrsc.org Studies on platinum(II) complexes have shown that the steric bulk of ligands can cause distortions from ideal square-planar geometry. rsc.org The steric crowding in ligands can also influence the photophysical properties of the metal complexes, such as the chelation-enhanced fluorescence (CHEF) effect. researchgate.net

Preparation of Advanced Polyheterocyclic Systems Incorporating the this compound Moiety

The synthesis of advanced polyheterocyclic systems, where additional rings are fused to a core quinoline structure, is a significant area of research in medicinal and materials chemistry. The this compound scaffold serves as a versatile starting material for constructing such complex molecules. The presence of two reactive chlorine atoms at positions C-2 and C-8 allows for a variety of cyclization strategies to build novel tetracyclic and other polycyclic frameworks. These reactions often involve nucleophilic substitution of one or both chlorine atoms, followed by intramolecular ring closure.

One of the primary strategies for building fused systems is the reaction of dichloroquinolines with binucleophiles. Although direct examples involving this compound are not extensively documented in readily available literature, the reactivity of other dichloroquinoline isomers provides a strong basis for its potential applications. For instance, the reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with various nucleophiles has been shown to be a powerful method for creating fused pyrazolo[4,3-c]quinolines. tandfonline.com In a similar vein, this compound could foreseeably react with dinucleophiles such as hydrazine (B178648) derivatives, diamines, or compounds containing both a thiol and an amino group, leading to the formation of new heterocyclic rings fused to the quinoline core at the 2 and 8 positions.

Another established method for elaborating quinoline systems is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group, typically at a position activated for electrophilic substitution. researchgate.netchemijournal.com While the existing chlorine and methyl groups on this compound would direct further substitution, this formyl group can then serve as a handle for subsequent cyclization reactions to build polyheterocyclic systems like thieno[2,3-b]quinolines. researchgate.net

Intramolecular cyclization is another key approach. This would involve initial modification of the this compound to introduce a side chain capable of undergoing a ring-closing reaction. For example, one of the chloro groups could be substituted with a suitable precursor, which is then cyclized to form a new ring. Palladium-catalyzed reactions are instrumental in creating the necessary C-C or C-N bonds for such precursors. nih.gov

The synthesis of isoxazolo[3',4':4,5]thieno[2,3-c]quinoline and isoxazolo[3',4':4,5]pyrrolo[2,3-c]quinoline derivatives has been achieved starting from 2,4-dichloroquinoline-3-carbonitrile. arkat-usa.org This involved a sequence of nucleophilic substitution, diazotization, and thermolytic cyclization of an azide (B81097) intermediate. arkat-usa.org This multi-step approach highlights a potential pathway for creating complex fused systems from this compound, assuming similar reactivity of the chloro groups.

The following table outlines plausible synthetic routes for the generation of polyheterocyclic systems based on the reactivity of related dichloroquinolines.

Starting Material AnalogueReagents and ConditionsFused System FormedPlausible Application to this compound
2,4-Dichloroquinoline-3-carbonitrile1. Cyanoacetic acid hydrazide, triethylamine, refluxing MeOH2. Secondary amines, DMF3. NaNO₂, HCl4. Active methylene (B1212753) nitriles tandfonline.comnih.govCurrent time information in Bangalore, IN.triazino[4′,3′:1,5]pyrazolo[4,3-c]quinolineReaction with a suitable binucleophile at the C-2 and C-8 positions to form a fused diazine or similar heterocyclic ring.
2,4-Dichloroquinoline-3-carbonitrile1. Ethyl mercaptoacetate2. Alkylamines3. NaNO₂, NaN₃4. Thermolysis in bromobenzeneIsoxazolo[3',4':4,5]thieno[2,3-c]quinolineIntroduction of a side chain with a terminal azide at C-2 or C-8, followed by intramolecular cyclization to form a fused isoxazole (B147169) ring.
N-ArylacetamidesVilsmeier-Haack reagent (POCl₃, DMF)2-Chloro-3-formylquinolines (precursors to Thieno[2,3-b]quinolines)Functionalization of the quinoline ring, if positions are available and reactive, to introduce groups suitable for subsequent annulation reactions.
1-(2-Bromobenzyl)-7-chloroquinolin-4(1H)-onePdBr₂, AcOK, DMA, 90°CIsoindolo[2,1-a]quinoline-5(11H)-onePalladium-catalyzed intramolecular Heck coupling of a pre-functionalized this compound to form a new fused ring.

These examples from related systems underscore the synthetic potential of this compound as a building block for constructing diverse and complex polyheterocyclic architectures. Further research would be needed to optimize reaction conditions and explore the full scope of its utility in this area.

Spectroscopic and Advanced Structural Elucidation of 2,8 Dichloro 7 Methylquinoline Derivatives

Application of Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

In the FT-IR spectrum of a 2,8-dichloro-7-methylquinoline derivative, characteristic absorption bands are expected. The aromatic C-H stretching vibrations of the quinoline (B57606) ring typically appear in the 3100-3000 cm⁻¹ region. scialert.net The aliphatic C-H stretching from the methyl group at the C7 position would be observed around 2960-2850 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of sharp bands in the 1625-1430 cm⁻¹ range. scialert.net

Raman spectroscopy provides complementary information. While C-Cl bonds can be observed, the non-polar aromatic ring vibrations often produce more intense signals in the Raman spectrum compared to FT-IR, aiding in the complete structural assignment. nih.gov Quantum chemical calculations using Density Functional Theory (DFT) are frequently employed to predict vibrational frequencies and assist in the definitive assignment of experimentally observed bands. nih.gov

Table 1: Predicted Key Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Spectroscopy Method
Aromatic C-H StretchQuinoline Ring3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch-CH₃2960 - 2850FT-IR, Raman
C=C / C=N StretchQuinoline Ring1625 - 1430FT-IR, Raman
C-H BendingAromatic/Aliphatic1500 - 1000FT-IR
C-Cl StretchAryl-Chloride800 - 600FT-IR, Raman

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and spatial arrangement of atoms in this compound derivatives. Both ¹H and ¹³C NMR provide detailed information for structural confirmation and isomer differentiation. mdpi.com

In the ¹H NMR spectrum, the aromatic protons on the quinoline ring are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. rsc.org The specific chemical shifts and coupling constants (J-values) between adjacent protons allow for unambiguous assignment of the protons at the C3, C4, C5, and C6 positions. The methyl group at C7 would appear as a sharp singlet in the upfield region, likely around δ 2.5-2.8 ppm. chemicalbook.com Data for the related compound 2,8-dichloroquinoline (B1298113) shows aromatic signals, which serve as a baseline for predicting the spectrum. chemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons directly bonded to the electronegative chlorine atoms (C2 and C8) would be significantly deshielded and appear downfield. Carbons of the quinoline ring typically resonate between δ 120 and 150 ppm. rsc.org The methyl carbon at C7 would give a signal in the aliphatic region, around δ 15-25 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning all proton and carbon signals and confirming the substitution pattern, which is vital for distinguishing between different isomers. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

NucleusPositionPredicted Chemical Shift (ppm)Notes
¹HH3, H4, H5, H67.0 - 8.5Complex multiplet patterns due to spin-spin coupling.
¹H7-CH₃2.5 - 2.8Singlet, integrating to 3 protons.
¹³CC2, C8>140Deshielded due to attachment to chlorine.
¹³CC3, C4, C4a, C5, C6, C8a120 - 150Aromatic region.
¹³CC7~130-140Substituted carbon.
¹³C7-CH₃15 - 25Aliphatic region.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and validating the molecular formula of this compound derivatives. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, often to within sub-ppm levels, allowing for the unambiguous determination of the elemental composition. longdom.orgthermofisher.com

For this compound (C₁₀H₇Cl₂N), the molecular ion peak (M⁺˙) would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in a cluster of peaks for the molecular ion: the M⁺˙ peak (containing two ³⁵Cl atoms), the [M+2]⁺˙ peak (one ³⁵Cl and one ³⁷Cl), and the [M+4]⁺˙ peak (two ³⁷Cl atoms), with a relative intensity ratio of approximately 9:6:1. youtube.com This pattern is a definitive indicator of a dichlorinated compound.

Electron impact (EI) ionization or electrospray ionization (ESI) can be used to generate ions. nih.govresearchgate.net The subsequent fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of a chlorine radical (Cl˙) or the elimination of HCl. For this specific molecule, fragmentation could also involve the loss of a methyl radical (˙CH₃) or the cleavage of the quinoline ring system under higher energy conditions. libretexts.orgchemguide.co.uk

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₀H₇Cl₂N)

IonFormulaCalculated m/z (Monoisotopic)Isotopic Pattern (Relative Intensity)
[M]⁺˙C₁₀H₇³⁵Cl₂N210.9955m/z 211 (100%), 213 (65%), 215 (10%)
[M-CH₃]⁺C₉H₄³⁵Cl₂N195.9720m/z 196 (100%), 198 (65%), 200 (10%)
[M-Cl]⁺C₁₀H₇³⁵ClN176.0267m/z 176 (100%), 178 (32%)
[M-HCl]⁺˙C₁₀H₆³⁵ClN175.0189m/z 175 (100%), 177 (32%)

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. mdpi.comcarleton.edu This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. mdpi.com

An SC-XRD analysis of a suitable single crystal of a this compound derivative would confirm the planar nature of the fused quinoline ring system. It would precisely define the geometry of the substituents, including the C-Cl and C-C(H₃) bond lengths and their orientation relative to the aromatic plane.

Furthermore, SC-XRD elucidates the crystal packing, revealing the intermolecular interactions that stabilize the solid-state architecture. For chlorinated aromatic compounds, interactions such as π-π stacking between the quinoline rings and potential halogen bonding (C-Cl···N or C-Cl···Cl interactions) could be identified. mdpi.comresearchgate.net These non-covalent interactions are crucial in determining the material's bulk properties. The resulting structural data serves as a benchmark for validating geometries obtained from computational modeling and for interpreting spectroscopic results. researchgate.net

Table 4: Typical Bond Lengths Expected from SC-XRD Analysis

Bond TypeHybridizationExpected Bond Length (Å)
C-CAromatic1.36 - 1.42
C-NAromatic1.32 - 1.38
C-Clsp² C-Cl1.70 - 1.75
C-Csp² C - sp³ C1.50 - 1.54
C-HAromatic0.93 - 1.00
C-HAliphatic0.96 - 1.02

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic structure of this compound derivatives. The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states, providing information about the π-electron system and other chromophores.

The UV-Vis absorption spectrum of quinoline derivatives typically displays multiple bands in the 200-400 nm range, corresponding to π→π* and n→π* electronic transitions. nih.gov The π→π* transitions, which involve the promotion of electrons within the aromatic π-system, are generally more intense. The n→π* transition, involving the non-bonding electrons on the nitrogen atom, is typically weaker and may be observed as a shoulder on the longer-wavelength absorption band.

The substituents (-Cl and -CH₃) act as auxochromes, modifying the absorption profile compared to unsubstituted quinoline. The chlorine atoms, with their lone pairs of electrons, and the electron-donating methyl group can cause shifts in the absorption maxima (λ_max), known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts.

Many quinoline derivatives are also fluorescent, meaning they emit light after being electronically excited. nih.gov Fluorescence spectroscopy measures the emission spectrum, which is typically red-shifted (at a longer wavelength) compared to the absorption spectrum due to energy loss in the excited state (the Stokes shift). The quantum yield and lifetime of the fluorescence are sensitive to the molecular structure and environment. nih.gov

Table 5: Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength RegionRelative Intensity
π → ππ (bonding) → π (antibonding)200 - 350 nmHigh
n → πn (non-bonding) → π (antibonding)300 - 400 nmLow

Computational and Theoretical Investigations of 2,8 Dichloro 7 Methylquinoline

Quantum Chemical Studies (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical studies, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of molecules. DFT calculations can determine the optimized molecular geometry, electronic structure, and various reactivity descriptors. nih.gov For 2,8-Dichloro-7-methylquinoline, DFT would provide a precise three-dimensional structure, including bond lengths and angles, forming the basis for all other computational analyses.

Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the excited states of molecules. dergipark.org.tr This method is crucial for predicting electronic absorption spectra (UV-Vis) and understanding how the molecule interacts with light. rjptonline.org For the target molecule, TD-DFT would help in elucidating its photophysical properties.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Frontier Molecular Orbitals (HOMO-LUMO)

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visualizing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com For this compound, an MEP analysis would identify the likely sites for electrophilic and nucleophilic attack. Generally, the region around the nitrogen atom is expected to be electron-rich (negative potential, shown in red), making it a site for electrophilic attack or hydrogen bonding. The regions around the chlorine atoms would also exhibit negative potential, while the hydrogen atoms of the methyl group and the quinoline (B57606) ring would show positive potential (blue regions), indicating sites susceptible to nucleophilic attack. dergi-fytronix.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests high reactivity and polarizability, whereas a large gap indicates high kinetic stability. researchgate.net

For this compound, the HOMO would likely be distributed over the quinoline ring system, while the LUMO would also be delocalized across the aromatic structure. The presence of electron-withdrawing chlorine atoms would be expected to lower the energy of both the HOMO and LUMO levels. A typical DFT study on a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, revealed a HOMO-LUMO gap of approximately 3.75 eV, suggesting significant stability. dergipark.org.tr

Table 1: Illustrative Quantum Chemical Parameters for a Dichloro-Methyl-Substituted Quinoline Analog

Note: The following data is representative of values obtained for similar quinoline derivatives and serves as an example of typical computational outputs.

ParameterIllustrative ValueSignificance
EHOMO -6.8 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO -2.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 4.3 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment 2.1 DebyeMeasures the polarity of the molecule.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods are highly effective in predicting various spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies are often scaled to correct for approximations in the computational method and can be used to assign the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net For this compound, this would involve identifying characteristic vibrations such as C-H, C=C, and C-N stretching and bending modes of the quinoline ring, as well as C-Cl vibrations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within DFT, can accurately predict the 1H and 13C NMR chemical shifts. researchgate.net These theoretical values are usually correlated with experimental data using a linear regression analysis, which helps in the definitive assignment of NMR signals.

UV-Vis Spectroscopy: As mentioned, TD-DFT is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. rjptonline.org Calculations for similar chloro-quinoline derivatives have shown that TD-DFT can reliably predict the main absorption bands arising from π→π* transitions within the aromatic system. dergipark.org.tr

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational flexibility, intermolecular interactions, and the behavior of a molecule in different environments (e.g., in solution). researchgate.netmdpi.com

For this compound, which is a relatively rigid molecule, MD simulations would be particularly useful for studying its interactions with solvent molecules or biological macromolecules. researchgate.net Simulations could reveal the stability of hydrogen bonds, van der Waals forces, and π-π stacking interactions. Parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) would be analyzed to understand the stability of the molecule and its complexes. nih.gov

Exploration of Reaction Mechanisms and Transition States via Computational Approaches

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and locating transition state (TS) structures. smu.edursc.org For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, DFT calculations can map out the entire potential energy surface.

This involves:

Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming that reactants and products have zero imaginary frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC analysis traces the reaction path from the transition state down to the reactants and products, verifying that the located TS correctly connects the intended species.

These studies provide activation energies and reaction enthalpies, offering a quantitative understanding of the reaction's feasibility and kinetics. montclair.edu

Computational Chemical Graph Theory and Molecular Similarity Space Analysis

Chemical graph theory represents molecules as graphs, where atoms are vertices and bonds are edges. e-tarjome.com This approach allows for the calculation of various topological indices (or molecular descriptors), which are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, and branching. mdpi.com These indices are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate a molecule's structure with its biological activity or physical properties. researchgate.net

For this compound, various topological indices (e.g., Wiener index, Randić index) could be calculated. These descriptors could then be used in statistical models to predict properties or to assess its similarity to other compounds in large chemical databases, a process known as molecular similarity space analysis. preprints.org

Solvent Effect Studies on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. bau.edu.lb Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a common implicit method that treats the solvent as a continuous dielectric medium. medjchem.com This approach is efficient for studying how solvent polarity affects molecular geometry, electronic properties (like dipole moment and HOMO-LUMO gap), and spectroscopic signatures. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation (e.g., in a QM/MM or full QM calculation). This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

For this compound, computational studies using a range of solvents from nonpolar (e.g., hexane) to polar (e.g., water, ethanol) would reveal how its UV-Vis absorption spectrum (solvatochromism), stability, and reactivity are modulated by the solvent environment. rsc.org The high electronegativity of the chlorine substituents suggests that the molecule's properties could be sensitive to interactions with polar and halogenated solvents. nih.gov

Applications of 2,8 Dichloro 7 Methylquinoline in Fundamental Chemical Research

As a Versatile Precursor in Complex Organic Synthesis

A comprehensive review of available scientific literature indicates that while methods for the synthesis of various substituted quinolines are well-established, specific examples detailing the use of 2,8-dichloro-7-methylquinoline as a starting precursor for the synthesis of more complex molecules are not prominently documented. The functionalization of simpler, often commercially available quinolines, such as 4,7-dichloroquinoline (B193633) or 7-chloroquinoline, serves as a more common strategy for building molecular complexity. durham.ac.uk

Investigations into Regioselective C-H Bond Functionalization of Quinoline (B57606) Systems

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, offering a more atom- and step-economical approach to modifying molecules. nih.gov The quinoline ring system has been a subject of intense investigation in this area. nih.govnih.govresearchgate.net

The regioselectivity of C-H functionalization on the quinoline core is largely governed by the directing ability of the heterocyclic nitrogen atom and the electronic nature of existing substituents. nih.gov For this compound, several positions are potential sites for C-H activation:

The C7-Methyl Group: The sp³ C-H bonds of the methyl group at the C7 position are prime candidates for activation. The nitrogen atom at position 1 can act as an embedded directing group, facilitating the formation of cyclometallated complexes with transition metals like palladium (Pd) or rhodium (Rh). nih.govrsc.org This chelation-assisted strategy typically directs functionalization to the C8 position, but in this case, it would activate the adjacent methyl group. Catalytic systems, for instance, using Pd(II) complexes, have been shown to catalyze the aerobic oxidation of 8-methylquinolines to the corresponding carboxylic acids or acetates. rsc.org

Aromatic C-H Bonds: The remaining C-H bonds on the carbocyclic and heterocyclic rings (positions 3, 4, 5, and 6) are also targets. The inherent reactivity of the quinoline ring favors functionalization at the C2 and C4 positions of the pyridine (B92270) ring and the C5 and C8 positions of the benzene (B151609) ring. nih.gov In this compound, the presence of chloro-substituents significantly influences the electronic density of the ring, thereby altering the reactivity of the remaining C-H bonds. The nitrogen atom can direct metal catalysts to the C8 position, though this is blocked. Alternatively, forming the quinoline N-oxide derivative can effectively direct functionalization to the C2 position. nih.gov

The general mechanism for transition metal-catalyzed C-H activation often involves the formation of an organometallic intermediate, which can then react with a coupling partner. nih.govresearchgate.net The choice of metal catalyst (e.g., Pd, Rh, Ir, Cu) and reaction conditions determines which C-H bond is selectively functionalized. nih.gov

Table 1: Potential Sites for C-H Functionalization on this compound
PositionC-H Bond TypePotential for ActivationInfluencing Factors
C7-Methylsp³HighProximity to N-atom for chelation-assistance; established reactivity of methylquinolines. nih.govrsc.org
C3, C4sp²ModerateElectronic influence of ring nitrogen and C2-chloro substituent.
C5, C6sp²Moderate to HighSubject to remote functionalization strategies; electronic effects from chloro and methyl groups. nih.gov

Studies on Polymorphism and Color Dimorphism Phenomena in Halogenated Quinoline Derivatives

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. While this phenomenon has been investigated for some halogenated quinoline derivatives, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, specific studies on the polymorphic behavior or color dimorphism of this compound are not found in the current body of scientific literature.

Development of Chemical Probes and Tools for Mechanistic Elucidation in Chemical Biology (excluding direct biological activity claims)

Chemical probes are small molecules used to study and manipulate biological systems at a molecular level. The quinoline scaffold is a common feature in such tools, particularly in fluorescent probes. mdpi.com For instance, derivatives of 8-amidoquinoline have been developed as fluorescent sensors for detecting metal ions like Zn²⁺, allowing for the study of their roles in biological processes. mdpi.com However, research specifically detailing the synthesis and application of probes derived from this compound for the purpose of mechanistic elucidation in chemical biology is not available in published literature.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of quinoline (B57606) derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of 2,8-dichloro-7-methylquinoline. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the quinoline ring system exhibits strong absorbance. The purity of a sample is determined by comparing the peak area of the main component to the total area of all observed peaks. For complex mixtures, gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve better separation of components with a wide range of polarities.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent tool for both purity assessment and the analysis of this compound in complex mixtures. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the fragmented ions. This allows for unambiguous identification of this compound and its potential isomers or degradation products. The selection of an appropriate GC column, such as one with a non-polar or medium-polarity stationary phase, is critical for achieving good resolution.

A certificate of analysis for a related compound, 2,4-dichloro-6-methylquinoline, confirms a purity of 97.91% as determined by LCMS, demonstrating the utility of these combined techniques for purity assessment of dichlorinated methylquinolines. chemscene.com The analysis of reaction mixtures of 7- and 5-methylquinoline (B1294701) by GC-MS has also been reported, showcasing the capability of this technique to resolve and quantify isomeric quinoline derivatives. researchgate.net

Table 1: Illustrative Chromatographic Conditions for the Analysis of Dichlorinated Methylquinolines

ParameterHPLCGC-MS
Column Reversed-phase C18, 4.6 x 150 mm, 5 µmCapillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness
Mobile Phase/Carrier Gas Acetonitrile:Water gradientHelium
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL1 µL (split or splitless)
Oven Temperature Program Isothermal or gradientInitial temp: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min
Detector UV-Vis Diode Array Detector (DAD)Mass Spectrometer (Electron Ionization)
Ion Source Temperature N/A230°C
Quadrupole Temperature N/A150°C
Note: This table presents typical starting conditions that would require optimization for the specific analysis of this compound.

Method Development for Trace Analysis in Chemical Synthesis

The ability to detect and quantify trace amounts of this compound is crucial during its synthesis to monitor reaction progress, identify byproducts, and ensure the final product meets stringent purity requirements. The development of such analytical methods focuses on achieving low limits of detection (LOD) and quantification (LOQ).

Method development for trace analysis often begins with the selection of the most appropriate technique. For volatile and thermally stable compounds like this compound, GC-MS is often the preferred method due to its high sensitivity. For less volatile impurities or for in-process monitoring, HPLC with a highly sensitive detector, such as a diode array detector or a mass spectrometer (LC-MS), would be suitable.

The process of method development involves several key steps:

Sample Preparation: This step is critical for removing interfering substances from the sample matrix and concentrating the analyte. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate this compound from a complex reaction mixture.

Optimization of Instrumental Parameters: For GC-MS, this includes optimizing the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ionization energy, scan range). For HPLC, optimization of the mobile phase composition, gradient profile, column temperature, and detector wavelength is necessary.

Method Validation: Once optimized, the method must be validated to ensure its accuracy, precision, linearity, and robustness. This involves analyzing standards of known concentration to establish a calibration curve and determining the LOD and LOQ. Spiking experiments, where a known amount of the analyte is added to a sample matrix, are also performed to assess the method's recovery and accuracy.

The principles of trace organic analysis are well-established and are critical for ensuring the quality and safety of chemical products. nist.gov In the synthesis of pharmaceuticals, for instance, regulatory guidelines often require the identification and characterization of any impurity present at levels above 0.1%. beilstein-journals.org Therefore, the development of sensitive and specific analytical methods is not just a matter of good science but also a regulatory necessity.

Table 2: Key Parameters in Method Development for Trace Analysis

ParameterObjectiveTypical Approach
Limit of Detection (LOD) Determine the lowest concentration of the analyte that can be reliably detected.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Determine the lowest concentration of the analyte that can be accurately and precisely quantified.Signal-to-noise ratio of 10:1.
Linearity Establish the concentration range over which the analytical method provides a linear response.Analysis of a series of calibration standards and calculation of the correlation coefficient (r²).
Accuracy Assess the closeness of the measured value to the true value.Analysis of a certified reference material or recovery studies on spiked samples.
Precision Evaluate the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Calculation of the relative standard deviation (RSD) from replicate measurements.
Specificity Ensure that the analytical signal is solely due to the analyte of interest and not from interfering substances.Analysis of blank samples and samples containing potential impurities.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 2,8-Dichloro-7-methylquinoline

Traditional quinoline (B57606) syntheses, such as the Doebner–von Miller reaction, often involve harsh acidic conditions, high temperatures, and the use of hazardous oxidizing agents. nih.goviipseries.orgwikipedia.org While effective, these methods present challenges related to sustainability, product isolation, and energy consumption. nih.gov Future research must prioritize the development of green and sustainable synthetic pathways to this compound.

Key areas for exploration include:

Continuous Flow Chemistry: Translating traditional batch syntheses into continuous flow processes can offer superior control over reaction parameters, enhance safety, and improve scalability. acs.orgresearchgate.netvapourtec.comacs.orgresearchgate.net Flow chemistry has been successfully applied to produce various quinoline derivatives, demonstrating its potential for faster, cleaner, and more efficient production. researchgate.netacs.orgresearchgate.net

Green Catalysis: Investigating novel catalytic systems that operate under milder conditions is crucial. This includes exploring heterogeneous catalysts that can be easily recovered and reused, or employing metal-free reaction conditions to reduce environmental impact. nih.govresearchgate.net The use of sonochemical techniques, which utilize ultrasound irradiation, has also shown promise in accelerating reactions and improving yields for chloroquinoline derivatives under greener conditions. semanticscholar.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future methodologies should focus on minimizing waste by avoiding stoichiometric reagents in favor of catalytic alternatives.

Table 1: Comparison of Synthetic Approaches
ApproachTraditional Methods (e.g., Doebner-von Miller)Future Sustainable Methods
ConditionsHarsh acids, high temperatures, strong oxidants nih.govwikipedia.orgMilder conditions, lower energy input
TechnologyBatch processingContinuous flow systems, microwave irradiation, ultrasound acs.orgresearchgate.netsemanticscholar.org
SustainabilityOften low atom economy, use of hazardous reagentsHigh atom economy, use of recyclable catalysts, reduced waste

Exploration of New Catalytic Applications and Reaction Discoveries

While dichloroquinolines are often utilized as substrates in transition metal-catalyzed reactions, such as palladium-catalyzed aminations and cross-couplings nih.govscienceopen.comnih.gov, their potential as catalysts themselves or as precursors to catalytic scaffolds remains largely unexplored. Future work should investigate the catalytic capabilities of this compound and its derivatives.

Potential research avenues include:

Organocatalysis: The quinoline nitrogen atom can act as a Lewis basic site, suggesting that derivatives of this compound could be designed as novel organocatalysts for a variety of organic transformations.

Scaffolds for Metal Catalysts: The quinoline ring system can be functionalized to create multidentate ligands for transition metals. The differential reactivity of the chlorine atoms at the C2 and C8 positions could be exploited to build complex ligand architectures for applications in catalysis.

Photocatalysis: The conjugated π-system of the quinoline ring suggests that its derivatives could have interesting photophysical properties. Research into the development of this compound-based photosensitizers for light-driven chemical reactions is a promising direction. mit.edu

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby accelerating the design of new compounds and reactions. mit.edu Applying advanced computational modeling to this compound can offer deep insights into its chemical properties and guide experimental work.

Specific applications of computational modeling include:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound. bohrium.comrsc.orgresearchgate.netnih.govnih.gov Such studies can predict the relative reactivity of the two chlorine atoms, explain the influence of the methyl group, and calculate properties like HOMO-LUMO energy gaps and molecular electrostatic potential maps. rsc.orgnih.gov

Reaction Mechanism Simulation: Computational modeling can elucidate the mechanisms of reactions involving this compound, helping to optimize reaction conditions and predict product outcomes. This is particularly valuable for understanding the selectivity in palladium-catalyzed cross-coupling reactions. nih.gov

Virtual Screening and Molecular Design: By modeling the interactions of potential derivatives with biological targets like enzymes, computational methods can guide the design of new therapeutic agents. nih.govrsc.orgnih.gov This predictive capability allows researchers to prioritize the synthesis of compounds with the highest potential for desired activities. mit.edu

Table 2: Applications of Computational Modeling
Computational MethodApplication for this compoundPredicted Outcomes
Density Functional Theory (DFT)Analysis of electronic structure and reactivity bohrium.comrsc.orgSite selectivity, spectroscopic properties, dipole moments nih.gov
Time-Dependent DFT (TD-DFT)Prediction of UV-visible absorption spectra bohrium.comresearchgate.netPhotophysical properties, suitability for photocatalysis
Molecular DockingSimulation of binding to biological targets rsc.orgnih.govPotential bioactivity, guidance for drug design

Designing Next-Generation Ligands and Precursors from the this compound Scaffold

The unique structure of this compound makes it an excellent scaffold for synthesizing next-generation ligands and complex molecular precursors. The presence of two distinct chlorine atoms allows for stepwise or selective functionalization, providing a route to highly substituted and diverse quinoline derivatives. nih.gov

Future research should focus on:

Selective Functionalization: Developing robust protocols for the selective substitution of the C2 and C8 chlorine atoms is a primary goal. Palladium-catalyzed reactions have already shown that the C2 chlorine is typically more reactive, but further exploration of ligand and reaction control is needed to achieve high selectivity for a broader range of transformations. nih.govnih.gov

Synthesis of Bioactive Molecules: The quinoline core is a well-established pharmacophore found in numerous drugs. nih.gov Using this compound as a starting point, new libraries of compounds can be synthesized and screened for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

Development of Novel Ligands: The scaffold can be used to design and synthesize novel ligands for coordination chemistry and catalysis. For instance, functionalization at the C2 and C8 positions could yield new bidentate ligands with unique steric and electronic properties suitable for creating novel metal complexes. researchgate.net The quinoline scaffold itself is a key component in ligands used for various catalytic transformations. mdpi.com

Q & A

Q. What are the established synthetic routes for 2,8-Dichloro-7-methylquinoline, and what methodological considerations are critical for reproducibility?

The synthesis of halogenated quinolines often involves multi-step routes. Key approaches include:

  • Conrad-Limpach synthesis : Starting with substituted anilines (e.g., m-chloroaniline) and β-ketoesters, followed by cyclization and chlorination. Reaction temperature control (80–120°C) and solvent selection (e.g., polyphosphoric acid) significantly impact yield .
  • Vilsmeier-Haack formylation : Used to introduce formyl groups at specific positions, followed by chlorination. Precise stoichiometry of POCl₃ and DMF is critical to avoid side reactions .
  • Decarboxylation and halogenation : Ethyl 4-hydroxyquinoline-3-carboxylate derivatives can undergo hydrolysis, decarboxylation, and subsequent chlorination. Catalytic agents (e.g., AlCl₃) and reaction time must be optimized to prevent over-chlorination .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Chromatography : Use GC-MS or HPLC with a C18 column (methanol/water mobile phase) to assess purity (>97% by GC) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and IR (C-Cl stretching at 550–650 cm⁻¹). Compare with reference data from NIST or PubChem .
  • Elemental analysis : Validate molecular formula (C₁₀H₇Cl₂N) using combustion analysis or high-resolution mass spectrometry .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Emergency measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Pd-catalyzed cross-coupling reactions involving this compound?

  • Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) enhances regioselectivity. Catalyst loading (1–5 mol%) and ligand ratios (1:2 Pd:ligand) must be calibrated .
  • Solvent and temperature : Use polar aprotic solvents (DMF or DMSO) at 80–100°C to balance reactivity and stability. Microwave-assisted synthesis can reduce reaction time .
  • Substrate scope : Test electron-deficient aryl boronic acids for Suzuki-Miyaura coupling. Monitor by TLC and isolate products via column chromatography (hexane/ethyl acetate gradient) .

Q. How should researchers address contradictory data in chlorination efficiency across different synthetic batches?

  • Statistical analysis : Apply ANOVA to compare yields under varying conditions (e.g., POCl₃ equivalents, reaction time). Identify outliers using Grubbs’ test .
  • Mechanistic studies : Use DFT calculations to model chlorination transition states. Validate with kinetic experiments (e.g., in-situ IR to track intermediate formation) .
  • Quality control : Implement batch-wise LC-MS profiling to detect by-products (e.g., over-chlorinated derivatives). Adjust stoichiometry based on real-time monitoring .

Q. What advanced techniques are recommended for studying the electronic effects of substituents on this compound’s reactivity?

  • Electrochemical analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals redox potentials correlated with electron-withdrawing effects of Cl and CH₃ groups .
  • Computational modeling : Perform HOMO-LUMO gap analysis using Gaussian09 (B3LYP/6-31G* basis set) to predict sites for electrophilic/nucleophilic attack .
  • X-ray crystallography : Resolve crystal structures to correlate substituent positions with intermolecular interactions (e.g., halogen bonding) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Reference
Conrad-Limpachm-Chloroaniline, β-ketoesterCyclization, Chlorination60–75
Vilsmeier-Haack7-MethylquinolineFormylation, Chlorination50–65
DecarboxylationEthyl 4-hydroxyquinoline-3-carboxylateHydrolysis, Chlorination70–85

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 8.45 (d, J=8.5 Hz, H-3), δ 2.65 (s, CH₃)
IR (KBr)650 cm⁻¹ (C-Cl), 1600 cm⁻¹ (C=N)
HRMS (ESI+)m/z 216.9921 [M+H]⁺

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